2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid
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Overview
Description
2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid is an organic compound with the molecular formula C10H16O7 . This compound is known for its unique structure, which includes both butoxy and hydroxybutanedioic acid moieties. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid typically involves the esterification of butoxyacetic acid with hydroxysuccinic acid under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalic acid, 2-butoxy-2-oxoethyl butyl ester: Similar in structure but differs in the ester group attached to the phthalic acid moiety.
[(2-Butoxy-2-oxoethyl)(2-sulfophenyl)amino]acetic acid: Contains a sulfophenyl group, making it distinct in terms of chemical properties and applications.
Uniqueness
2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid stands out due to its unique combination of butoxy and hydroxybutanedioic acid moieties, which confer distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUZWTIVCCRAAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870401 |
Source
|
Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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